[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Overview
Description
(2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid is a synthetic organic compound with the molecular formula C17H12O5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Scientific Research Applications
(2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate, followed by the addition of hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and chromenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarin derivatives .
Mechanism of Action
The mechanism of action of (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: The compound modulates pathways related to cell proliferation, apoptosis, and antioxidant defense.
Comparison with Similar Compounds
Similar Compounds
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid
- [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
- 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamido derivatives
Uniqueness
(2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenyl and chromenyl groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c24-21-14-19(15-7-3-1-4-8-15)18-12-11-17(13-20(18)28-21)27-22(23(25)26)16-9-5-2-6-10-16/h1-14,22H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARVQWZXNSNBQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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